3-(2-methoxy-6-methylpyridin-3-yl)-5-methyl-1,2,4-oxadiazole
Description
3-(2-methoxy-6-methylpyridin-3-yl)-5-methyl-1,2,4-oxadiazole is a heterocyclic compound that features a pyridine ring substituted with methoxy and methyl groups, and an oxadiazole ring
Properties
IUPAC Name |
3-(2-methoxy-6-methylpyridin-3-yl)-5-methyl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-6-4-5-8(10(11-6)14-3)9-12-7(2)15-13-9/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHSVIZQKIKRWIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)C2=NOC(=N2)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methoxy-6-methylpyridin-3-yl)-5-methyl-1,2,4-oxadiazole typically involves the reaction of 2-methoxy-6-methylpyridine with appropriate reagents to form the oxadiazole ring. One common method involves the use of nitrile oxides, which react with the pyridine derivative to form the oxadiazole ring under mild conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
3-(2-methoxy-6-methylpyridin-3-yl)-5-methyl-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxadiazole ring.
Substitution: The methoxy and methyl groups on the pyridine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenation reagents like N-bromosuccinimide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
3-(2-methoxy-6-methylpyridin-3-yl)-5-methyl-1,2,4-oxadiazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has potential as a probe for studying biological processes.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 3-(2-methoxy-6-methylpyridin-3-yl)-5-methyl-1,2,4-oxadiazole exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes involved in cell growth and proliferation, such as protein kinase C and cyclooxygenase-2. Additionally, it may induce apoptosis in cancer cells by modulating signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar heterocyclic structure and have been extensively studied for their biological activities.
(2-Methoxy-6-methylpyridin-3-yl)methanamine: This compound is structurally similar and is used in various chemical syntheses.
Uniqueness
3-(2-methoxy-6-methylpyridin-3-yl)-5-methyl-1,2,4-oxadiazole is unique due to the presence of both a pyridine and an oxadiazole ring, which imparts distinct chemical and biological properties. Its specific substitution pattern also allows for targeted modifications, making it a versatile compound for various applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
